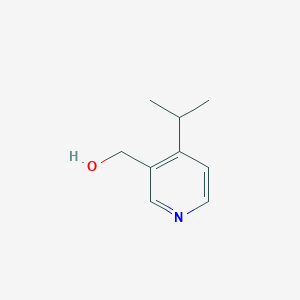
(4-Isopropylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropylpyridin-3-yl)methanol is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with an isopropyl group at the 4-position and a methanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylpyridin-3-yl)methanol typically involves the alkylation of 4-isopropylpyridine with formaldehyde followed by reduction. One common method includes:
Alkylation: Reacting 4-isopropylpyridine with formaldehyde in the presence of a base such as sodium hydroxide.
Reduction: Reducing the resulting intermediate with a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: (4-Isopropylpyridin-3-yl)aldehyde or (4-Isopropylpyridin-3-yl)carboxylic acid.
Reduction: (4-Isopropylpyridin-3-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
(4-Isopropyl-3-pyridyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
3-Isopropylpyridine: Lacks the methanol group, making it less polar.
4-Isopropylpyridine: Similar structure but without the methanol group.
Uniqueness: (4-Isopropylpyridin-3-yl)methanol is unique due to the presence of both the isopropyl and methanol groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(4-propan-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
Clave InChI |
AVELCANEEYVXQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=NC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


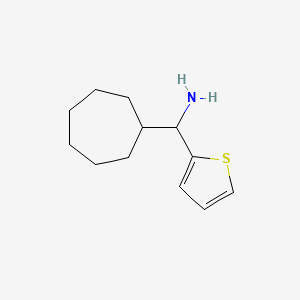
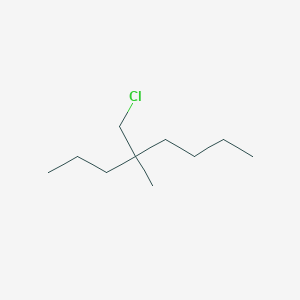
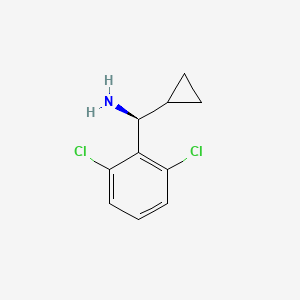
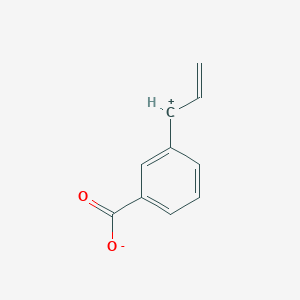
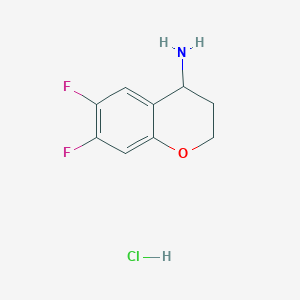
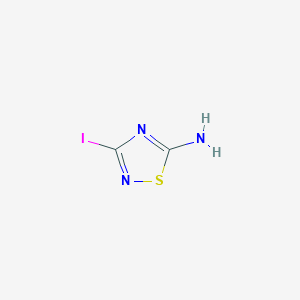
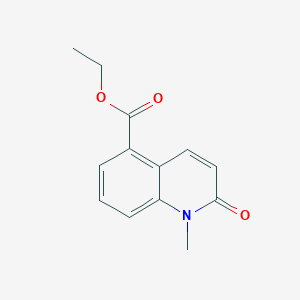


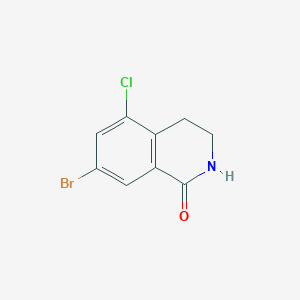
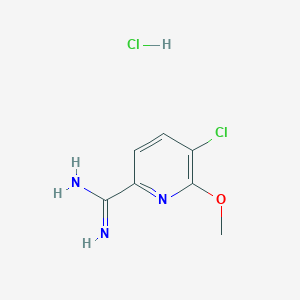
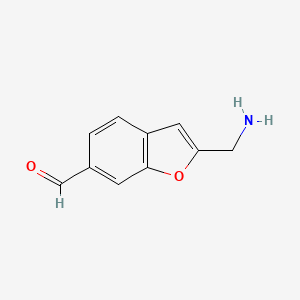

![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
